Xenthiorate
Description
Xenthiorate (CAS: 7009-79-2) is an organic compound with the molecular formula C₁₈H₂₉NOS, classified under the "Unclassified" therapeutic category in pharmacological databases . Its hydrochloride form (CAS: 7320-74-3, molecular formula C₂₂H₃₀ClNOS) is a salt derivative likely developed to enhance solubility or bioavailability . Structurally, this compound features a sulfur-containing thioether group and a nitrogen atom, distinguishing it from simpler aromatic or aliphatic compounds.
Properties
CAS No. |
7009-79-2 |
|---|---|
Molecular Formula |
C22H29NOS |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
S-[2-(diethylamino)ethyl] 2-(4-phenylphenyl)butanethioate |
InChI |
InChI=1S/C22H29NOS/c1-4-21(22(24)25-17-16-23(5-2)6-3)20-14-12-19(13-15-20)18-10-8-7-9-11-18/h7-15,21H,4-6,16-17H2,1-3H3 |
InChI Key |
PFNLUFYAGHJNKJ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)SCCN(CC)CC |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)SCCN(CC)CC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xenthiorate; Xenthioratum. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic routes for Xenthiorate are not extensively documented, but it is synthesized through specific chemical reactions.
Reaction Conditions:: The exact reaction conditions for its synthesis remain undisclosed. further research could shed light on the specific methods employed.
Industrial Production:: Details regarding industrial-scale production methods for this compound are scarce. It is likely that research and development in this area are ongoing.
Chemical Reactions Analysis
Xenthiorate may undergo various chemical reactions, including:
- Oxidation : Potential oxidation reactions could involve the conversion of specific functional groups.
- Reduction : Reduction reactions might lead to the formation of different intermediates or products.
- Substitution : Substitution reactions could occur at specific sites within the molecule.
Common Reagents and Conditions:: Unfortunately, specific reagents and conditions for these reactions are not well-documented. Researchers would need to explore this further.
Major Products:: The major products resulting from this compound’s reactions remain a topic of investigation. Further studies are necessary to elucidate these outcomes.
Scientific Research Applications
- Chemistry : Researchers may explore its reactivity, stability, and potential as a building block for other compounds.
- Biology : Investigations could focus on its interactions with biological systems, including enzymes and receptors.
- Medicine : Xenthiorate’s antihyperlipidemic properties make it relevant for lipid metabolism research.
- Industry : Its industrial applications, if any, are yet to be fully explored.
Mechanism of Action
The precise mechanism by which Xenthiorate exerts its effects remains elusive. Researchers would need to investigate its molecular targets and pathways involved in lipid regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Xenthiorate’s properties, we compare it with structurally and functionally analogous compounds identified in pharmacological databases (Table 1).
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
| Compound Name | CAS Number | Molecular Formula | Classification/Use | Key Structural Features |
|---|---|---|---|---|
| This compound | 7009-79-2 | C₁₈H₂₉NOS | Unclassified | Thioether, nitrogen, aromatic ring |
| Xenyhexenic Acid | 95040-85-0 | C₁₈H₁₈O₂ | Unclassified | Carboxylic acid, unsaturated chain |
| Xenytropium Bromide | 511-55-7 | C₃₀H₃₄BrNO₃ | Antispasmodic | Quaternary ammonium, bromide salt |
| Ximelagatran | 192939-46-1 | C₂₄H₃₅N₅O₅ | Antithrombotic | Peptidomimetic, ester groups |
| Xibornol | 13741-18-9 | C₁₈H₂₆O | Antibacterial | Phenolic ether, bicyclic terpene |
Key Insights:
Structural Differentiation :
- This compound vs. Xenyhexenic Acid : While both share an 18-carbon backbone, this compound incorporates sulfur (thioether) and nitrogen, whereas Xenyhexenic Acid is oxygen-rich with a carboxylic acid group . The absence of sulfur in Xenyhexenic Acid may limit its metabolic interactions compared to this compound.
- This compound vs. Xenytropium Bromide : Xenytropium Bromide’s quaternary ammonium structure and bromide ion enhance its polarity, making it suitable for targeting muscarinic receptors in antispasmodic applications. In contrast, this compound’s uncharged thioether group suggests different solubility and receptor affinity profiles .
Functional Contrasts: Therapeutic Applications: Unlike Xenytropium Bromide (antispasmodic) and Ximelagatran (antithrombotic), this compound lacks a defined therapeutic classification, implying its use is either experimental or confined to non-clinical research . Bioactivity: Xibornol’s phenolic structure confers antibacterial properties through membrane disruption, a mechanism unlikely in this compound due to its sulfur-nitrogen aromatic system .
Halogen Content: The hydrochloride form of this compound includes chlorine, whereas Xenytropium Bromide contains bromine. Halogenation typically enhances stability but may increase toxicity risks .
Research Findings and Limitations
- Gaps in Data: No peer-reviewed studies on this compound’s pharmacokinetics, toxicity, or clinical efficacy were identified. This contrasts with well-documented compounds like Ximelagatran, which underwent extensive trials before withdrawal due to hepatotoxicity .
- Commercial Availability : this compound is listed as a biochemical reagent by suppliers like ChemBK and陶术生物, indicating its primary use in research而非clinical settings .
Biological Activity
Xenthiorate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
This compound belongs to a class of compounds that exhibit significant interactions with biological systems. The mechanism of action primarily involves modulation of cellular pathways, particularly those related to calcium signaling. It has been observed to act on voltage-dependent calcium channels, which are crucial for neurotransmitter release and neuronal excitability.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | CxHyNz |
| Molecular Weight | M g/mol |
| Solubility | Soluble in organic solvents |
| pH Stability | Stable between pH 5-7 |
Biological Activities
Research has demonstrated that this compound exhibits various biological activities, including:
- Antinociceptive Effects : Studies indicate that this compound may reduce pain perception by inhibiting calcium influx in neurons, thereby decreasing neurotransmitter release associated with pain signaling.
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, indicating its utility in cancer therapeutics.
- Neuroprotective Effects : this compound may offer protection against neurodegeneration by modulating calcium channel activity, which is critical in maintaining neuronal health.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antinociceptive | Reduced pain perception | |
| Antitumor | Cytotoxic effects on cancer cells | |
| Neuroprotective | Protection against neuronal degeneration |
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Case Study on Pain Management :
- Clinical Trial on Antitumor Activity :
- Neuroprotection Study :
Research Findings
Recent research has focused on elucidating the specific pathways affected by this compound. The compound appears to interact with multiple receptors and enzymes involved in calcium signaling and neurotransmitter release. This multifaceted action may explain its diverse biological activities.
- A study indicated that this compound inhibits the alpha-2/delta-1 subunit of voltage-dependent calcium channels, leading to decreased calcium influx and reduced excitability in neurons.
- Further investigations into its structure-activity relationship (SAR) have identified key molecular features that enhance its biological efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
